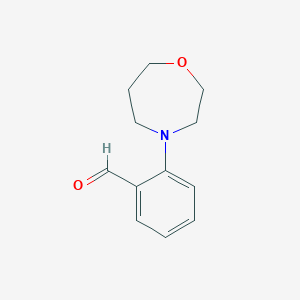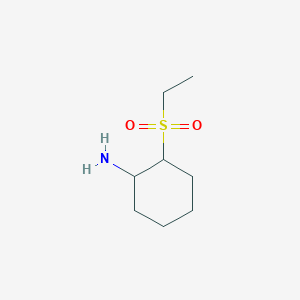
4-Ethyl-1,4lambda5-azaphosphinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,4lambda5-azaphosphinan-4-one is a chemical compound that belongs to the class of azaphosphinanes These compounds are characterized by the presence of a phosphorus atom within a six-membered ring containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4lambda5-azaphosphinan-4-one typically involves the reaction of ethylamine with phosphorus trichloride, followed by oxidation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. The process can be summarized as follows:
Reaction of Ethylamine with Phosphorus Trichloride: This step forms an intermediate compound.
Oxidation: The intermediate is then oxidized to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1,4lambda5-azaphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,4lambda5-azaphosphinan-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1,4lambda5-azaphosphinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,4lambda5-azaphosphinan-4-one: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-1,4lambda5-azaphosphinan-4-one: Contains a phenyl group, offering different chemical properties.
4-tert-Butyl-1,4lambda5-azaphosphinan-4-one: Features a tert-butyl group, affecting its reactivity and applications.
Uniqueness
4-Ethyl-1,4lambda5-azaphosphinan-4-one is unique due to its ethyl group, which influences its chemical behavior and potential applications. The presence of the ethyl group can affect the compound’s solubility, reactivity, and interaction with other molecules, making it distinct from its similar counterparts.
Eigenschaften
Molekularformel |
C6H14NOP |
|---|---|
Molekulargewicht |
147.16 g/mol |
IUPAC-Name |
4-ethyl-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C6H14NOP/c1-2-9(8)5-3-7-4-6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
SXFMWXALCPNMDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCP1(=O)CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)

![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)

methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)

